molecular formula C27H22ClN5O3 B2577896 4-{3-[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}thieno[3,2-c]pyridine CAS No. 1030132-55-8

4-{3-[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}thieno[3,2-c]pyridine

Cat. No. B2577896
CAS RN: 1030132-55-8
M. Wt: 499.96
InChI Key: ROGVUZOYERMWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}thieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C27H22ClN5O3 and its molecular weight is 499.96. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antipsychotic Potential Research has indicated that derivatives of thieno[3,2-c]pyridine, which share a structural similarity with the compound , exhibit promising antipsychotic activity. These compounds demonstrate significant activity in blocking apomorphine stereotypy and climbing behaviors, which are behavioral indices used in the evaluation of antipsychotic drugs. Their affinity for serotonin receptors 5-HT1 and 5-HT2 suggests a potential mechanism of action, despite a weak interaction with dopamine D2 receptors. This diverse pharmacological profile points towards their potential utility in treating psychiatric disorders (J. New et al., 1989).

Analgesic and Antiparkinsonian Activities Further research into pyridine derivatives, including those structurally related to the compound , has uncovered their analgesic and antiparkinsonian properties. These compounds were synthesized from specific pyridine precursors and demonstrated activities comparable to established medications like Valdecoxib and Benzatropine in pharmacological screenings. Such findings highlight their potential as therapeutic agents for managing pain and Parkinson's disease symptoms (A. Amr et al., 2008).

Selective Agonism of Serotonin Receptors In a study focusing on the synthesis and biological evaluation of piperazinopyrrolothienopyrazines, compounds were designed to ascertain the structural requirements for high affinity and selectivity towards 5-HT3 receptors. Some compounds achieved nanomolar range affinity, demonstrating selective agonism with minimal effects on other serotonin receptor subtypes. This specificity could be beneficial in developing targeted therapies for conditions modulated by 5-HT3 receptors (S. Rault et al., 1996).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O3/c1-16-7-3-5-9-19(16)25-31-27(36-32-25)21-14-33(26-20(24(21)35)12-11-17(2)30-26)15-23(34)29-13-18-8-4-6-10-22(18)28/h3-12,14H,13,15H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGVUZOYERMWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)C4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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